molecular formula C23H27NO3 B214457 3-hydroxy-3-[2-oxo-2-(2,3,5,6-tetramethylphenyl)ethyl]-1-propyl-1,3-dihydro-2H-indol-2-one

3-hydroxy-3-[2-oxo-2-(2,3,5,6-tetramethylphenyl)ethyl]-1-propyl-1,3-dihydro-2H-indol-2-one

Katalognummer B214457
Molekulargewicht: 365.5 g/mol
InChI-Schlüssel: YRHMSWLCGLVHFD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-hydroxy-3-[2-oxo-2-(2,3,5,6-tetramethylphenyl)ethyl]-1-propyl-1,3-dihydro-2H-indol-2-one, also known as Ro 31-8220, is a synthetic compound that belongs to the bisindolylmaleimide class of protein kinase inhibitors. It was first synthesized in the early 1990s and has since been extensively studied for its potential applications in scientific research.

Wirkmechanismus

3-hydroxy-3-[2-oxo-2-(2,3,5,6-tetramethylphenyl)ethyl]-1-propyl-1,3-dihydro-2H-indol-2-one 31-8220 acts as a competitive inhibitor of the ATP-binding site of protein kinases, preventing the transfer of phosphate groups to downstream targets. It has been shown to inhibit PKC isoforms α, β, γ, δ, ε, and ζ, as well as MAPKs ERK1/2 and p38, and CDKs 1, 2, and 5. The specificity of 3-hydroxy-3-[2-oxo-2-(2,3,5,6-tetramethylphenyl)ethyl]-1-propyl-1,3-dihydro-2H-indol-2-one 31-8220 for these kinases varies depending on the concentration used.
Biochemical and Physiological Effects
3-hydroxy-3-[2-oxo-2-(2,3,5,6-tetramethylphenyl)ethyl]-1-propyl-1,3-dihydro-2H-indol-2-one 31-8220 has been shown to have a range of biochemical and physiological effects in various cell types. It has been shown to induce apoptosis in cancer cells by inhibiting PKC and MAPK signaling pathways. It has also been shown to inhibit the proliferation of smooth muscle cells and prevent neointima formation in animal models of restenosis. In addition, 3-hydroxy-3-[2-oxo-2-(2,3,5,6-tetramethylphenyl)ethyl]-1-propyl-1,3-dihydro-2H-indol-2-one 31-8220 has been shown to modulate the release of inflammatory cytokines and chemokines in immune cells.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of 3-hydroxy-3-[2-oxo-2-(2,3,5,6-tetramethylphenyl)ethyl]-1-propyl-1,3-dihydro-2H-indol-2-one 31-8220 is its broad specificity for multiple protein kinases, which makes it a useful tool for studying complex signaling networks. However, its lack of selectivity for individual kinases can also be a limitation, as it may lead to off-target effects and complicate the interpretation of results. In addition, 3-hydroxy-3-[2-oxo-2-(2,3,5,6-tetramethylphenyl)ethyl]-1-propyl-1,3-dihydro-2H-indol-2-one 31-8220 has been shown to have poor solubility in aqueous solutions, which can limit its use in certain experimental systems.

Zukünftige Richtungen

There are several potential future directions for research on 3-hydroxy-3-[2-oxo-2-(2,3,5,6-tetramethylphenyl)ethyl]-1-propyl-1,3-dihydro-2H-indol-2-one 31-8220 and related bisindolylmaleimide compounds. One area of interest is the development of more selective inhibitors that target specific kinases or kinase isoforms. Another area of interest is the evaluation of 3-hydroxy-3-[2-oxo-2-(2,3,5,6-tetramethylphenyl)ethyl]-1-propyl-1,3-dihydro-2H-indol-2-one 31-8220 and related compounds in animal models of disease, particularly in the context of cancer, cardiovascular disease, and inflammation. Finally, there is potential for the use of 3-hydroxy-3-[2-oxo-2-(2,3,5,6-tetramethylphenyl)ethyl]-1-propyl-1,3-dihydro-2H-indol-2-one 31-8220 and related compounds as therapeutic agents in human disease, although further research is needed to evaluate their safety and efficacy.

Synthesemethoden

The synthesis of 3-hydroxy-3-[2-oxo-2-(2,3,5,6-tetramethylphenyl)ethyl]-1-propyl-1,3-dihydro-2H-indol-2-one 31-8220 involves the reaction of 1-(2-hydroxyethyl)-3-propylurea with 2,3,5,6-tetramethylphenylacetic acid, followed by cyclization with maleic anhydride to form the bisindolylmaleimide structure. The final compound is obtained by selective reduction of the maleimide double bond with sodium borohydride.

Wissenschaftliche Forschungsanwendungen

3-hydroxy-3-[2-oxo-2-(2,3,5,6-tetramethylphenyl)ethyl]-1-propyl-1,3-dihydro-2H-indol-2-one 31-8220 has been widely used as a tool compound in scientific research for its ability to inhibit multiple protein kinases, including protein kinase C (PKC), mitogen-activated protein kinase (MAPK), and cyclin-dependent kinase (CDK). It has been used to study the role of these kinases in various cellular processes, including cell cycle regulation, apoptosis, and signal transduction.

Eigenschaften

Produktname

3-hydroxy-3-[2-oxo-2-(2,3,5,6-tetramethylphenyl)ethyl]-1-propyl-1,3-dihydro-2H-indol-2-one

Molekularformel

C23H27NO3

Molekulargewicht

365.5 g/mol

IUPAC-Name

3-hydroxy-3-[2-oxo-2-(2,3,5,6-tetramethylphenyl)ethyl]-1-propylindol-2-one

InChI

InChI=1S/C23H27NO3/c1-6-11-24-19-10-8-7-9-18(19)23(27,22(24)26)13-20(25)21-16(4)14(2)12-15(3)17(21)5/h7-10,12,27H,6,11,13H2,1-5H3

InChI-Schlüssel

YRHMSWLCGLVHFD-UHFFFAOYSA-N

SMILES

CCCN1C2=CC=CC=C2C(C1=O)(CC(=O)C3=C(C(=CC(=C3C)C)C)C)O

Kanonische SMILES

CCCN1C2=CC=CC=C2C(C1=O)(CC(=O)C3=C(C(=CC(=C3C)C)C)C)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.